

In-Depth Technical Guide: 1-Methyl-1H-indazol-7-ylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-1H-indazol-7-ylamine**

Cat. No.: **B1320690**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyl-1H-indazol-7-ylamine**, a pivotal building block in medicinal chemistry. This document details its chemical properties, outlines a representative synthetic protocol, and explores its significance in the development of novel therapeutics, particularly in the fields of oncology and neurology.

Core Molecular and Physicochemical Data

1-Methyl-1H-indazol-7-ylamine is a versatile heterocyclic amine that serves as a crucial intermediate in the synthesis of complex bioactive molecules.^{[1][2]} Its chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Weight	147.18 g/mol	[3]
Molecular Formula	C ₈ H ₉ N ₃	[3]
CAS Number	41926-06-1	[4]
IUPAC Name	1-methyl-1H-indazol-7-amine	[5]
Synonyms	7-Amino-1-methylindazole, 1-methylindazol-7-amine	[5]
Appearance	Light brown to purple solid	Chem-Impex
Purity	≥ 95% (HPLC)	Chem-Impex
Storage Conditions	0-8°C	Chem-Impex

Significance in Drug Discovery and Development

1-Methyl-1H-indazol-7-ylamine is a valued scaffold in pharmaceutical research due to the prevalence of the indazole nucleus in a wide array of biologically active compounds.[6] This intermediate is particularly instrumental in the development of therapeutics for:

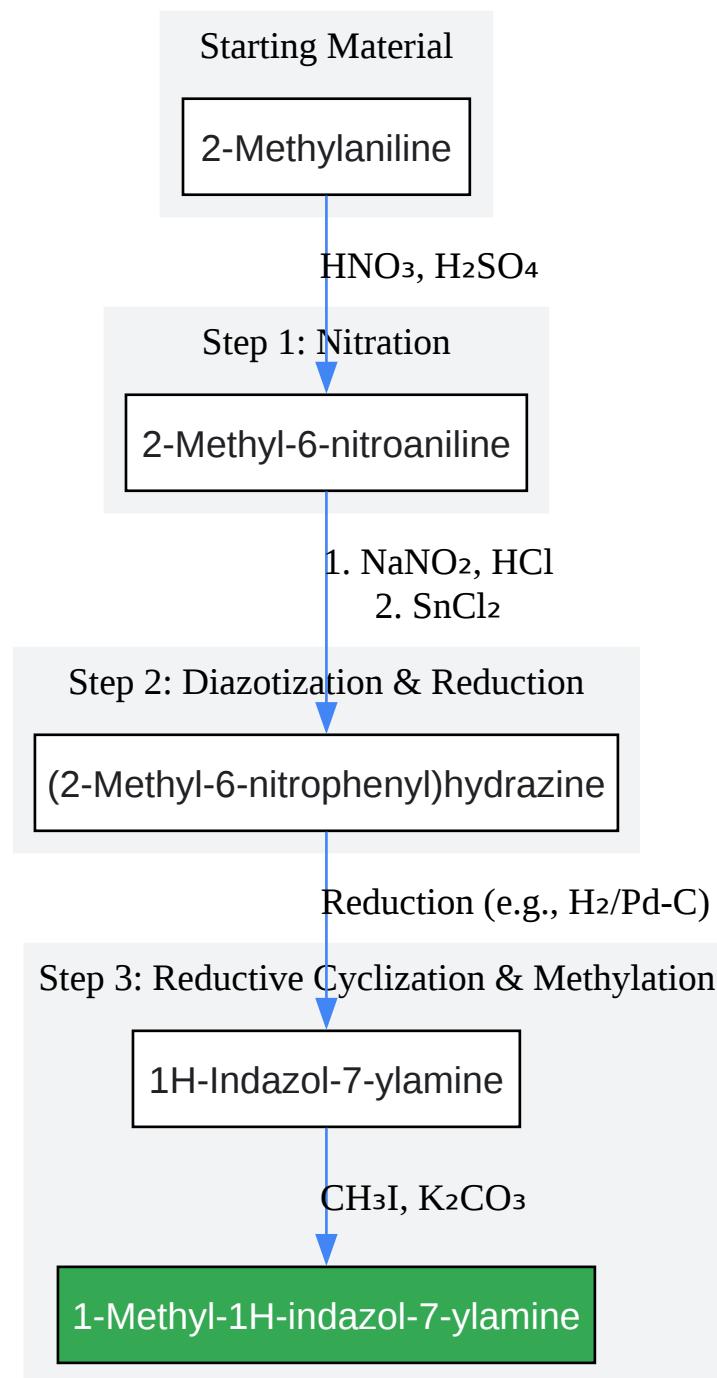
- Oncology: The indazole core is a key component of numerous kinase inhibitors and other anti-cancer agents.[7][8] Derivatives of **1-Methyl-1H-indazol-7-ylamine** are explored for their potential to modulate signaling pathways implicated in tumor growth and proliferation.
- Neurological Disorders: Indazole-containing compounds have shown promise in targeting enzymes and receptors within the central nervous system, making them relevant for research into neurodegenerative diseases and other neurological conditions.[2][9]

Its favorable solubility and stability profiles make it an attractive starting material for the synthesis of diverse molecular libraries aimed at identifying novel drug candidates.[2]

Experimental Protocols: A Representative Synthetic Pathway

While a specific, detailed protocol for the direct synthesis of **1-Methyl-1H-indazol-7-ylamine** is not readily available in the cited literature, a plausible multi-step synthesis can be conceptualized based on established indazole formation methodologies. A common approach involves the cyclization of an appropriately substituted phenylhydrazine derivative. The following represents a generalized, hypothetical workflow for its preparation.

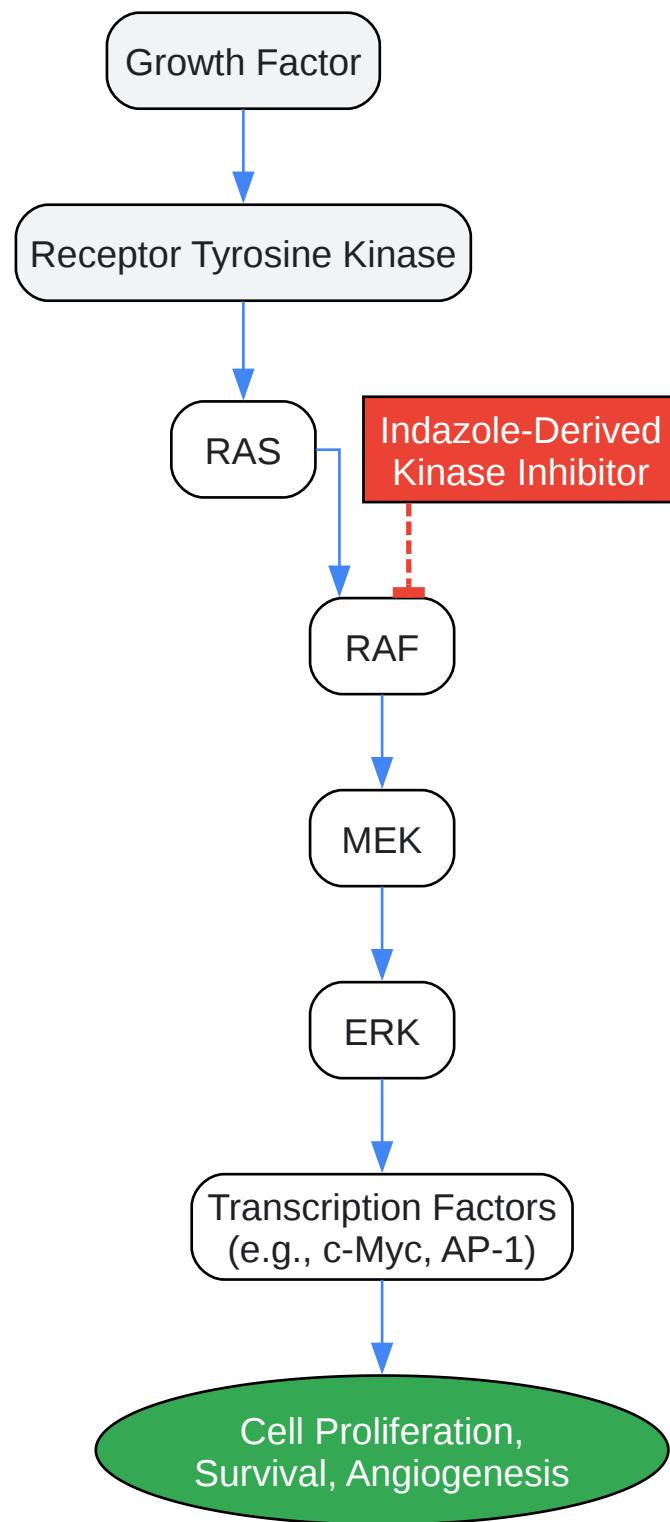
Step 1: Nitration of 2-Methylaniline


A solution of 2-methylaniline in concentrated sulfuric acid is cooled to 0°C. A nitrating mixture (a combination of concentrated nitric and sulfuric acids) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice, and the resulting precipitate, primarily 2-methyl-6-nitroaniline, is collected by filtration, washed with cold water, and dried.

Step 2: Diazotization and Reduction to Hydrazine

The 2-methyl-6-nitroaniline is suspended in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added slowly to form the diazonium salt. This is followed by reduction, for instance, with stannous chloride in concentrated hydrochloric acid, to yield (2-methyl-6-nitrophenyl)hydrazine. The product is typically isolated as its hydrochloride salt.

Step 3: Reductive Cyclization and Methylation


The (2-methyl-6-nitrophenyl)hydrazine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like sodium dithionite. This step forms 1H-indazol-7-ylamine. Subsequent N-methylation at the 1-position of the indazole ring can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., potassium carbonate) in an inert solvent (e.g., acetone or DMF) to yield the final product, **1-Methyl-1H-indazol-7-ylamine**. The crude product is then purified, typically by column chromatography.

[Click to download full resolution via product page](#)

A plausible synthetic workflow for **1-Methyl-1H-indazol-7-ylamine**.

Potential Signaling Pathway Involvement in Oncology

Given its application in oncology, derivatives of **1-Methyl-1H-indazol-7-ylamine** are likely investigated as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. One such crucial pathway is the RAS-RAF-MEK-ERK (MAPK) pathway. The diagram below illustrates a simplified representation of this pathway and indicates the potential point of intervention for a kinase inhibitor derived from the target molecule.

[Click to download full resolution via product page](#)

Potential intervention in the MAPK signaling pathway by an indazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS No:50593-24-3 1-METHYL-1H-INDAZOL-5-AMINE|1-methyl-1H-indazole-5-amine;1H-Indazol-5-amine, 1-methyl-;5-AMino-1-Methyl-1H-indaz...;5-aMino-1-Methylindazole;1-METHYL-1H-INDAZOL-5-YLAMINE - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 4. danabiosci.com [danabiosci.com]
- 5. chemrio.com [chemrio.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-1H-indazol-7-ylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1320690#1-methyl-1h-indazol-7-ylamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com